molecular formula C18H15BrN2O2 B11711359 (4Z)-2-(2-bromophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one

(4Z)-2-(2-bromophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one

Cat. No.: B11711359
M. Wt: 371.2 g/mol
InChI Key: ARRSOBZGQOPWII-WJDWOHSUSA-N
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Description

(4Z)-2-(2-bromophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazoles This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethylamino group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(2-bromophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one typically involves the condensation of 2-bromobenzaldehyde with 4-(dimethylamino)benzaldehyde in the presence of a suitable base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent recycling and waste reduction, is also emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(2-bromophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, amines, alcohols, and other derivatives that retain the core structure of the original compound. These products can be further utilized in different applications, including pharmaceuticals and materials science.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-2-(2-bromophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule It exhibits properties that may be useful in the development of new drugs or therapeutic agents

Medicine

In medicine, this compound is being investigated for its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Industry

In industrial applications, this compound is used in the synthesis of advanced materials, such as polymers and nanomaterials. Its unique chemical properties make it suitable for use in various industrial processes, including catalysis and material science.

Mechanism of Action

The mechanism of action of (4Z)-2-(2-bromophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to changes in their activity or function. This interaction can trigger a cascade of biochemical events, ultimately resulting in the desired therapeutic or biological effect. The exact pathways involved may vary depending on the specific application and target.

Properties

Molecular Formula

C18H15BrN2O2

Molecular Weight

371.2 g/mol

IUPAC Name

(4Z)-2-(2-bromophenyl)-4-[[4-(dimethylamino)phenyl]methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C18H15BrN2O2/c1-21(2)13-9-7-12(8-10-13)11-16-18(22)23-17(20-16)14-5-3-4-6-15(14)19/h3-11H,1-2H3/b16-11-

InChI Key

ARRSOBZGQOPWII-WJDWOHSUSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Br

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Br

Origin of Product

United States

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